molecular formula C9H9I3O B14625290 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene CAS No. 57070-28-7

1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene

Cat. No.: B14625290
CAS No.: 57070-28-7
M. Wt: 513.88 g/mol
InChI Key: VEWWRIGJALHRKG-UHFFFAOYSA-N
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Description

1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene: is an organic compound characterized by the presence of three iodine atoms, one methoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methoxy-4,6-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding a less substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace iodine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atoms.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction: Less substituted benzene derivatives with fewer iodine atoms.

Scientific Research Applications

1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene depends on its specific application. In radiopharmaceuticals, the iodine atoms can be used for imaging or therapeutic purposes. The compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with three methyl groups instead of one methoxy and two methyl groups.

    1,3,5-Triiodo-2,4,6-trimethoxybenzene: Similar structure but with three methoxy groups instead of one methoxy and two methyl groups.

Uniqueness

1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene is unique due to the combination of iodine, methoxy, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of iodine atoms makes it particularly useful in radiopharmaceuticals, while the methoxy and methyl groups can affect its interactions with other molecules and its overall stability.

Properties

CAS No.

57070-28-7

Molecular Formula

C9H9I3O

Molecular Weight

513.88 g/mol

IUPAC Name

1,3,5-triiodo-2-methoxy-4,6-dimethylbenzene

InChI

InChI=1S/C9H9I3O/c1-4-6(10)5(2)8(12)9(13-3)7(4)11/h1-3H3

InChI Key

VEWWRIGJALHRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1I)OC)I)C)I

Origin of Product

United States

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